molecular formula C21H24N4O2 B2766286 2-benzyl-5-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415563-38-9

2-benzyl-5-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2766286
CAS No.: 2415563-38-9
M. Wt: 364.449
InChI Key: VWAMJNFWDABCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-5-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound featuring a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, protecting groups, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-benzyl-5-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-5-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

5-benzyl-2-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-23-19(15-8-5-9-18(15)22-23)13-24-11-16-17(12-24)21(27)25(20(16)26)10-14-6-3-2-4-7-14/h2-4,6-7,16-17H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAMJNFWDABCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CN3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.